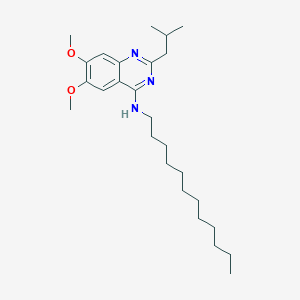![molecular formula C23H15FN4OS B303553 N-(2-fluorophenyl)-2-(phenanthro[9,10-e][1,2,4]triazin-3-ylsulfanyl)acetamide](/img/structure/B303553.png)
N-(2-fluorophenyl)-2-(phenanthro[9,10-e][1,2,4]triazin-3-ylsulfanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-fluorophenyl)-2-(phenanthro[9,10-e][1,2,4]triazin-3-ylsulfanyl)acetamide, also known as FPTA, is a chemical compound that has been extensively studied for its potential applications in scientific research. FPTA is a small molecule that can be synthesized using a relatively simple method, making it an attractive candidate for use in various laboratory experiments.
Mechanism of Action
N-(2-fluorophenyl)-2-(phenanthro[9,10-e][1,2,4]triazin-3-ylsulfanyl)acetamide works by binding to the ATP-binding site of protein kinases, which are enzymes that play a key role in various cellular processes. By binding to this site, N-(2-fluorophenyl)-2-(phenanthro[9,10-e][1,2,4]triazin-3-ylsulfanyl)acetamide can inhibit the activity of protein kinases, which can have a variety of downstream effects on cellular processes.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-2-(phenanthro[9,10-e][1,2,4]triazin-3-ylsulfanyl)acetamide has been shown to have a variety of biochemical and physiological effects, including inhibition of protein kinase activity, induction of apoptosis in cancer cells, and modulation of various signaling pathways. N-(2-fluorophenyl)-2-(phenanthro[9,10-e][1,2,4]triazin-3-ylsulfanyl)acetamide has also been shown to have anti-inflammatory effects and to be involved in the regulation of various metabolic processes.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(2-fluorophenyl)-2-(phenanthro[9,10-e][1,2,4]triazin-3-ylsulfanyl)acetamide in laboratory experiments is its relatively simple synthesis method, which allows for the production of high purity N-(2-fluorophenyl)-2-(phenanthro[9,10-e][1,2,4]triazin-3-ylsulfanyl)acetamide at a relatively low cost. Additionally, N-(2-fluorophenyl)-2-(phenanthro[9,10-e][1,2,4]triazin-3-ylsulfanyl)acetamide has been extensively studied, and its mechanism of action is well understood, making it an attractive candidate for use in various research applications.
However, there are also limitations to using N-(2-fluorophenyl)-2-(phenanthro[9,10-e][1,2,4]triazin-3-ylsulfanyl)acetamide in laboratory experiments. One limitation is that N-(2-fluorophenyl)-2-(phenanthro[9,10-e][1,2,4]triazin-3-ylsulfanyl)acetamide is not highly selective for specific protein kinases, which can make it difficult to study the effects of specific kinases on cellular processes. Additionally, N-(2-fluorophenyl)-2-(phenanthro[9,10-e][1,2,4]triazin-3-ylsulfanyl)acetamide has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research involving N-(2-fluorophenyl)-2-(phenanthro[9,10-e][1,2,4]triazin-3-ylsulfanyl)acetamide. One area of interest is the development of more selective N-(2-fluorophenyl)-2-(phenanthro[9,10-e][1,2,4]triazin-3-ylsulfanyl)acetamide analogs that can be used to study the effects of specific protein kinases on cellular processes. Additionally, N-(2-fluorophenyl)-2-(phenanthro[9,10-e][1,2,4]triazin-3-ylsulfanyl)acetamide could be used in combination with other compounds to develop more effective anti-cancer therapies. Finally, N-(2-fluorophenyl)-2-(phenanthro[9,10-e][1,2,4]triazin-3-ylsulfanyl)acetamide could be used to study the role of protein kinases in various disease processes, which could lead to the development of new treatments for a variety of diseases.
Synthesis Methods
N-(2-fluorophenyl)-2-(phenanthro[9,10-e][1,2,4]triazin-3-ylsulfanyl)acetamide can be synthesized using a one-pot reaction between 2-aminophenanthrene and 2-fluorobenzoyl chloride, followed by reaction with thiourea. This method has been optimized to yield high purity N-(2-fluorophenyl)-2-(phenanthro[9,10-e][1,2,4]triazin-3-ylsulfanyl)acetamide with a relatively high yield.
Scientific Research Applications
N-(2-fluorophenyl)-2-(phenanthro[9,10-e][1,2,4]triazin-3-ylsulfanyl)acetamide has been used in a variety of scientific research applications, including as a fluorescent probe for detecting protein kinase activity, as a potential anti-cancer agent, and as a tool for studying the role of protein kinases in various cellular processes. N-(2-fluorophenyl)-2-(phenanthro[9,10-e][1,2,4]triazin-3-ylsulfanyl)acetamide has also been used as a tool for studying the mechanism of action of various kinase inhibitors.
properties
Product Name |
N-(2-fluorophenyl)-2-(phenanthro[9,10-e][1,2,4]triazin-3-ylsulfanyl)acetamide |
|---|---|
Molecular Formula |
C23H15FN4OS |
Molecular Weight |
414.5 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-2-phenanthro[9,10-e][1,2,4]triazin-3-ylsulfanylacetamide |
InChI |
InChI=1S/C23H15FN4OS/c24-18-11-5-6-12-19(18)25-20(29)13-30-23-26-21-16-9-3-1-7-14(16)15-8-2-4-10-17(15)22(21)27-28-23/h1-12H,13H2,(H,25,29) |
InChI Key |
DLWWXNCKLDCKBJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2N=C(N=N4)SCC(=O)NC5=CC=CC=C5F |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2N=C(N=N4)SCC(=O)NC5=CC=CC=C5F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![ethyl 5-[(cyclobutylcarbonyl)amino]-1-(4-isopropylphenyl)-1H-pyrazole-4-carboxylate](/img/structure/B303475.png)
![ethyl 1-(4-isopropylphenyl)-5-{[3-(trifluoromethyl)benzoyl]amino}-1H-pyrazole-4-carboxylate](/img/structure/B303476.png)
![N-(2,4-dimethoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B303479.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromo-2-methylphenyl)acetamide](/img/structure/B303480.png)
![N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B303483.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B303484.png)
![2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B303487.png)
![ethyl [2-({[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B303488.png)
![2-{[3-cyano-6-(4-methoxyphenyl)-4-(4-methylphenyl)-2-pyridinyl]sulfanyl}-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide](/img/structure/B303489.png)
![[2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate](/img/structure/B303492.png)
![3-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-6-tert-pentyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B303493.png)